molecular formula C9H16N2 B6320298 4-(4-Piperidyl)butanenitrile CAS No. 408538-41-0

4-(4-Piperidyl)butanenitrile

Cat. No.: B6320298
CAS No.: 408538-41-0
M. Wt: 152.24 g/mol
InChI Key: OULFZHGRTNJEBI-UHFFFAOYSA-N
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Description

4-(4-Piperidyl)butanenitrile is an organic compound with the molecular formula C₉H₁₆N₂ It is a nitrile derivative containing a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidyl)butanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source. One common method is the reductive amination of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidyl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(4-Piperidyl)butanoic acid.

    Reduction: 4-(4-Piperidyl)butylamine.

    Substitution: Various substituted piperidines depending on the electrophile used.

Scientific Research Applications

4-(4-Piperidyl)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Piperidyl)butanenitrile involves its interaction with biological targets, primarily through the piperidine ring. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The nitrile group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Piperidyl)butanoic acid
  • 4-(4-Piperidyl)butylamine
  • 4-(4-Piperidyl)butanone

Uniqueness

4-(4-Piperidyl)butanenitrile is unique due to the presence of both a nitrile group and a piperidine ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-piperidin-4-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFZHGRTNJEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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